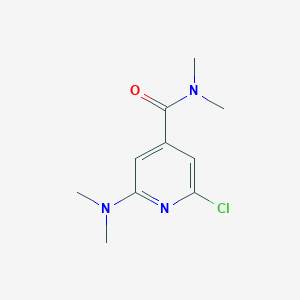![molecular formula C14H17ClFNO3 B13918144 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound with a complex structure This compound is characterized by the presence of multiple functional groups, including a chloro, ethoxy, fluoro, hydroxyethyl, and pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, followed by a series of reactions to introduce the chloro, ethoxy, and fluoro groups. The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, and the pyrrolidinone ring can be formed via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the pyrrolidinone ring can produce a secondary alcohol.
Applications De Recherche Scientifique
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted pyrrolidinones and phenyl derivatives with different functional groups. Examples include:
- 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone analogs with different halogen substitutions.
- Pyrrolidinone derivatives with varying alkyl or aryl groups.
Uniqueness
The uniqueness of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C14H17ClFNO3 |
|---|---|
Poids moléculaire |
301.74 g/mol |
Nom IUPAC |
4-[5-chloro-2-ethoxy-6-fluoro-3-(1-hydroxyethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17ClFNO3/c1-3-20-14-9(7(2)18)5-10(15)13(16)12(14)8-4-11(19)17-6-8/h5,7-8,18H,3-4,6H2,1-2H3,(H,17,19) |
Clé InChI |
RCQWEKFYYAZQPG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1C(C)O)Cl)F)C2CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



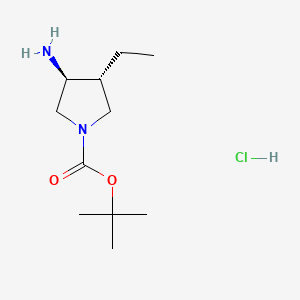
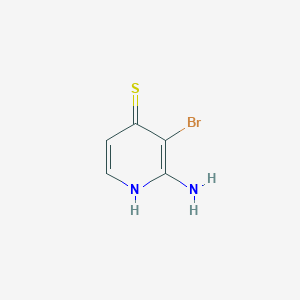
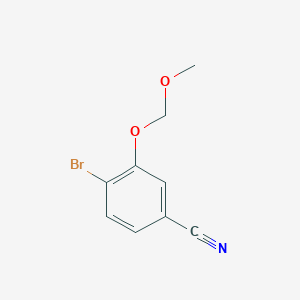
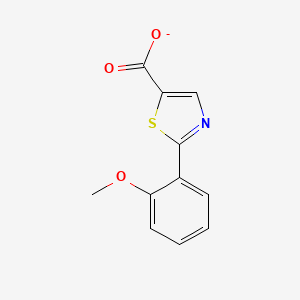



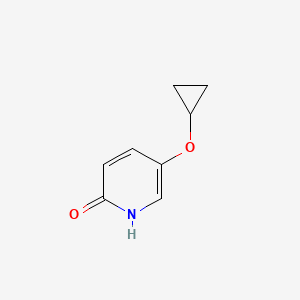
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)
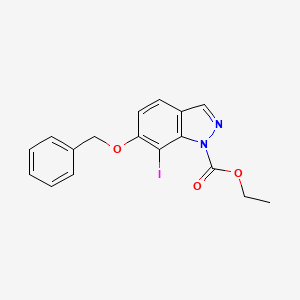
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)

